

Crystal Structure of 1-Chloro-4-methoxyisoquinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-4-methoxyisoquinoline

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This technical guide provides an in-depth analysis of the crystal structure of **1-chloro-4-methoxyisoquinoline** derivatives and related compounds. While crystallographic data for a specific **1-chloro-4-methoxyisoquinoline** is not publicly available in the reviewed literature, this document leverages data from a closely related structure, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, to provide insights into the structural characteristics of this class of compounds. Furthermore, this guide details relevant experimental protocols and explores the biological significance of isoquinoline derivatives, particularly their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Introduction to Isoquinoline Derivatives

Isoquinoline alkaloids are a diverse class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.^[1] The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous pharmaceuticals. The introduction of various substituents, such as chloro and methoxy groups, at different positions on the isoquinoline ring system allows for the fine-tuning of their chemical properties and biological functions. In particular, **1-chloro-4-methoxyisoquinoline** derivatives are of significant interest due to their

potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves.

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable information about bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the structure-activity relationships of pharmaceutical compounds.

Representative Crystal Structure: 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

As a representative example for this class of compounds, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has been determined by X-ray diffraction analysis.^[1] The compound was synthesized through the reaction of homoveratrylamine with racemic lactic acid.^[1] The resulting product crystallizes in the monoclinic P21/c space group.^[1] The asymmetric unit of the crystal contains the molecular cation and a chloride anion.^[1]

Table 1: Crystallographic Data for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	Value not available in abstract
b (Å)	Value not available in abstract
c (Å)	Value not available in abstract
α (°)	90
β (°)	Value not available in abstract
γ (°)	90
Volume (Å ³)	Value not available in abstract
Z	Value not available in abstract
Density (calculated) (g/cm ³)	Value not available in abstract

Note: Detailed unit cell parameters and other quantitative data were not available in the provided search results.

The crystal structure reveals the presence of two enantiomers, (R,R) and (S,S), which form hydrogen-bonded dimers bridged by the chloride anions.^[1] These dimers are further connected through weak C—H...Cl interactions, forming a chain along the a-axis of the unit cell.^[1]

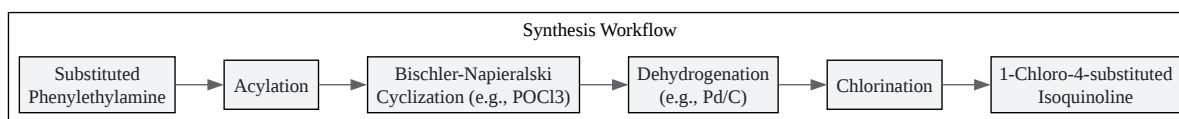
Experimental Protocols

General Synthesis of 1-Chloro-4-substituted Isoquinoline Derivatives

The synthesis of 1-chloro-4-substituted isoquinolines can be achieved through various synthetic routes. A common method involves the cyclization of a substituted phenylethylamine precursor followed by chlorination. For instance, the Bischler-Napieralski reaction is a widely

used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated and subsequently chlorinated to yield the desired 1-chloro-isoquinoline derivative.

A general workflow for the synthesis is depicted below:

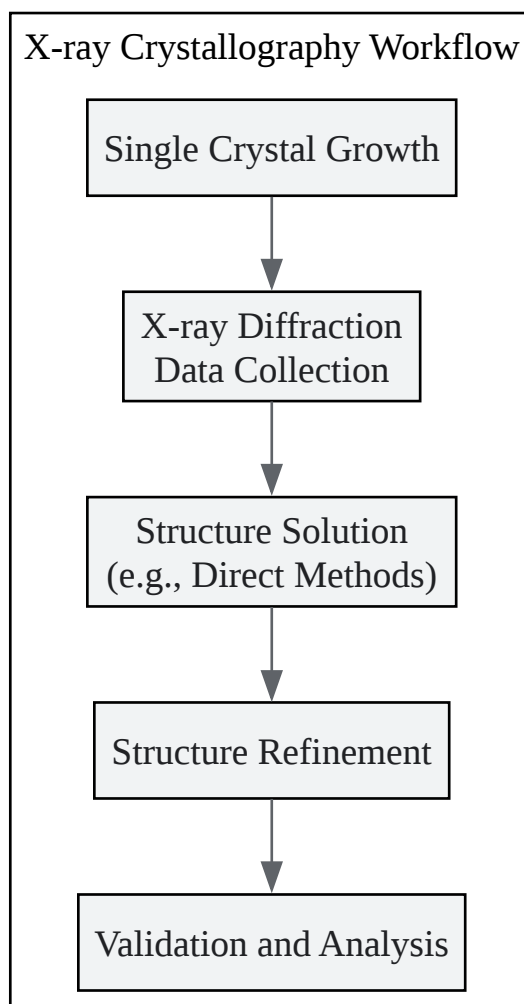


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Caption: General synthetic workflow for 1-chloro-4-substituted isoquinolines.

X-ray Crystallography Protocol

The determination of a crystal structure by X-ray diffraction follows a well-established protocol.



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of the compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data is then used to solve the crystal structure using computational methods. The structural model is then refined to obtain accurate atomic positions and other crystallographic parameters.

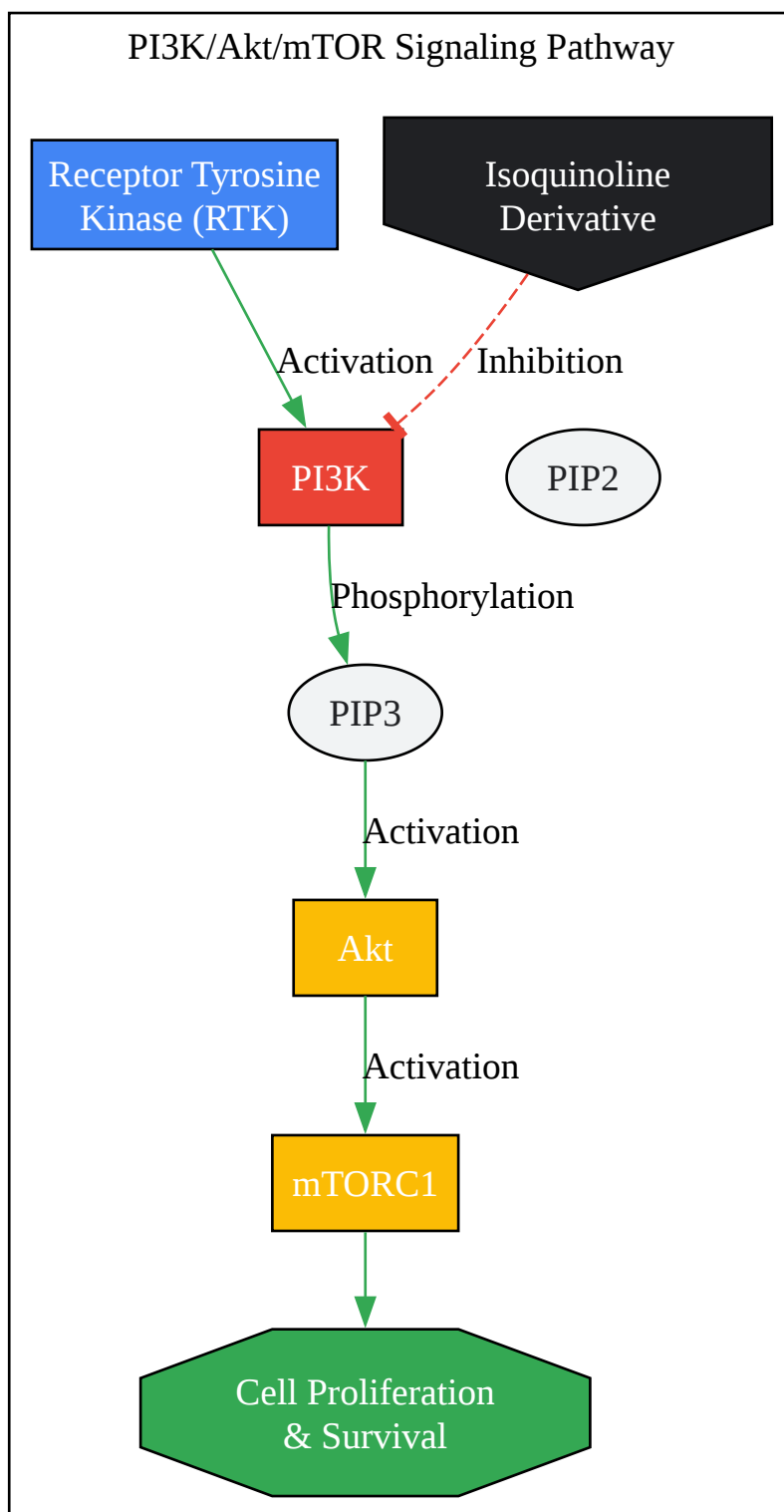
Biological Activity and Signaling Pathways

Quinoline and isoquinoline derivatives have been extensively studied for their potential as anticancer agents. One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell proliferation, survival, and

metabolism. Several studies have shown that quinoline-based compounds can effectively inhibit this pathway.^{[2][3]}

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that is often aberrantly activated in various types of cancer. The inhibition of this pathway is a promising strategy for cancer therapy.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[3] Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), leading to increased cell proliferation and survival.[3] Isoquinoline derivatives have been shown to inhibit the activity of PI3K, thereby blocking the entire downstream signaling cascade and exerting their anticancer effects.[2][3]

Conclusion

While a complete crystal structure of a **1-chloro-4-methoxyisoquinoline** derivative is not yet publicly documented, the analysis of closely related compounds provides valuable structural insights. The synthetic accessibility of these derivatives, coupled with their potent inhibitory activity against key signaling pathways such as the PI3K/Akt/mTOR cascade, underscores their potential as promising scaffolds for the development of novel therapeutic agents. Further crystallographic studies on this specific class of compounds are warranted to fully elucidate their structure-activity relationships and guide the design of next-generation inhibitors.

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